N-[(Benzyloxy)carbonyl]threonylglycinamide
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Overview
Description
N-[(Benzyloxy)carbonyl]threonylglycinamide is a compound with the molecular formula C14H19N3O5 and a molecular weight of 309.3178 . This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[(Benzyloxy)carbonyl]threonylglycinamide typically involves the protection of amino groups using the benzyloxycarbonyl (Cbz) group. One common method involves the reaction of benzyl chloroformate with the amino group of threonine and glycine derivatives . The reaction conditions usually include the presence of a mild base at room temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(Benzyloxy)carbonyl]threonylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts for hydrogenolysis, sodium borohydride for reduction, and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]threonylglycinamide has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]threonylglycinamide involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, reducing the nucleophilicity of the amino group and allowing for selective reactions. The compound can be deprotected under specific conditions to release the active amino group, which can then participate in further reactions .
Comparison with Similar Compounds
N-[(Benzyloxy)carbonyl]threonylglycinamide can be compared with other similar compounds such as:
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: This compound also contains the benzyloxycarbonyl group and is used in similar applications.
N-[(Benzyloxy)carbonyl]-L-leucylglycine: Another compound with the benzyloxycarbonyl group, used in peptide synthesis and as a protecting group.
The uniqueness of this compound lies in its specific structure and the presence of threonine and glycine residues, which provide distinct properties and reactivity compared to other similar compounds.
Properties
CAS No. |
68016-47-7 |
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Molecular Formula |
C14H19N3O5 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C14H19N3O5/c1-9(18)12(13(20)16-7-11(15)19)17-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,12,18H,7-8H2,1H3,(H2,15,19)(H,16,20)(H,17,21) |
InChI Key |
GMUJIWADXWMNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NCC(=O)N)NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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